2-(4-Morpholinyl)benzothiazole
Overview
Description
2-(4-Morpholinyl)benzothiazole is an organic compound with the molecular formula C11H12N2OS. It is a derivative of benzothiazole, where a morpholine ring is attached to the benzothiazole structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinyl)benzothiazole typically involves the reaction of 2-aminobenzothiazole with morpholine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Morpholinyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)morpholine: This compound shares a similar structure with 2-(4-Morpholinyl)benzothiazole but differs in the position of the morpholine ring attachment.
2-(4-Morpholinyl)-1,3-benzothiazole: Another closely related compound with slight structural variations.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVJGRVEYHIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891505 | |
Record name | 2-(4-Morpholinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-26-7 | |
Record name | Benzothiazole, 2-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Morpholinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources and occurrences of 2-(4-Morpholinyl)benzothiazole in the environment?
A: this compound is not naturally occurring and originates primarily from anthropogenic activities. It is present as an impurity in the production of rubber vulcanization accelerators used in automobile tires [, ]. Consequently, tire wear particles and road dust are significant sources of 24MoBT in urban environments [, , ]. Studies have detected 24MoBT in various environmental matrices, including road dust, runoff and river water particles, river sediments, and aerosols [, ].
Q2: How is this compound used as a molecular marker for environmental pollution?
A: The presence and concentration of 24MoBT in environmental samples can be used to assess the impact of traffic-related pollution [, ]. Researchers have utilized 24MoBT alongside other markers like N-Cyclohexyl-2-benzothiazolamine (NCBA) to understand the transport and deposition of tire-derived contaminants in urban water systems and sediments [, , , ].
Q3: What are the limitations of using this compound as a sole indicator of tire wear particles?
A: While 24MoBT is a valuable marker, it is not without limitations. Research indicates that 24MoBT can degrade relatively quickly upon exposure to sunlight, potentially affecting its reliability as a long-term marker in open environments []. Furthermore, other sources of 24MoBT, albeit minor, might exist, requiring careful consideration when interpreting its presence and concentration in environmental samples.
Q4: Are there alternative molecular markers to this compound for assessing tire wear particle pollution?
A: N-Cyclohexyl-2-benzothiazolamine (NCBA) has emerged as another potential marker for tire-derived contaminants [, ]. Research suggests that NCBA might be more persistent in the environment compared to 24MoBT, particularly in sediments []. Utilizing a combination of markers like 24MoBT and NCBA can provide a more comprehensive understanding of tire wear particle pollution in the environment.
Q5: What analytical techniques are used to detect and quantify this compound in environmental samples?
A: Gas chromatography coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD), is a common method for quantifying 24MoBT in environmental samples []. This method offers the sensitivity and selectivity required to determine 24MoBT at trace levels typically encountered in environmental matrices.
Q6: What research is being done on the potential toxicity of this compound?
A: While primarily considered an environmental tracer, recent research has explored the potential neurotoxic effects of 24MoBT []. Studies using human neuroblastoma SH-SY5Y cells found that 24MoBT exhibited neurotoxic effects, highlighting the need for further investigation into its potential human health implications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.